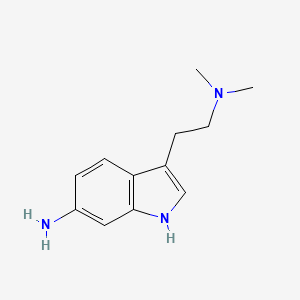

6-Amino-3-(2-dimethylaminoethyl)indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17N3 |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

3-[2-(dimethylamino)ethyl]-1H-indol-6-amine |

InChI |

InChI=1S/C12H17N3/c1-15(2)6-5-9-8-14-12-7-10(13)3-4-11(9)12/h3-4,7-8,14H,5-6,13H2,1-2H3 |

InChI Key |

VMKMTGSIPCKLSC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=CC(=C2)N |

Origin of Product |

United States |

Molecular Mechanism of Action Studies

Receptor and Enzyme Interaction Profiles

The biological activity of 6-Amino-3-(2-dimethylaminoethyl)indole is defined by its binding affinity and interaction with a range of proteins, including receptors and enzymes. These interactions are the initial events that trigger downstream cellular responses.

As a tryptamine (B22526) derivative, this compound is structurally related to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). wikipedia.org Tryptamine and its analogues are known to act as agonists at serotonin receptors. wikipedia.orgnih.gov The binding affinities of various tryptamine analogues to serotonin receptors have been studied, revealing that substitutions on the indole (B1671886) nucleus and the terminal amine can significantly influence receptor interaction. nih.gov While specific binding affinity data for this compound across all serotonin receptor subtypes is not extensively detailed in the available literature, the tryptamine scaffold is a known determinant for binding to 5-HT receptors. nih.gov For instance, unsubstituted tryptamine is a full agonist of the 5-HT2A receptor. wikipedia.org The presence of the amino group at the 6-position of the indole ring is expected to modify its binding profile compared to other tryptamines.

Table 1: Serotonin Receptor Interaction Profile of Related Tryptamines

| Compound | Receptor Subtype | Affinity (Ki, nM) or Activity (EC50, nM) | Reference |

| Tryptamine | 5-HT2A | EC50 = 7.36 | wikipedia.org |

| N,N-dimethyltryptamine | 5-HT1A | Ki = High Nanomolar | researchgate.net |

| N,N-dimethyltryptamine | 5-HT1B/1D | Ki = High Nanomolar | researchgate.net |

| 5-chloro-N,N-dimethyltryptamine | 5-HT7 | Ki = High Nanomolar | researchgate.net |

Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them key targets for anticancer drugs. wikipedia.orgnih.gov These inhibitors typically function by stabilizing the complex between the topoisomerase enzyme and DNA, which prevents the re-ligation of DNA strands and leads to the accumulation of strand breaks, ultimately triggering cell death. nih.govnih.gov Many indole derivatives have been investigated as topoisomerase inhibitors. nih.gov However, current research available through public databases does not specifically document the activity of this compound as a topoisomerase inhibitor. Studies have focused on more complex indole structures that incorporate the tryptamine moiety.

The Signal Recognition Particle (SRP) is a crucial component of the cellular machinery responsible for targeting newly synthesized proteins to the endoplasmic reticulum. nih.gov The SRP system operates by recognizing and binding to signal sequences within nascent polypeptide chains. nih.gov Disruption of this pathway can have significant consequences for cellular function. There is currently no available scientific literature describing the interaction between this compound and the Signal Recognition Particle or its receptor.

The therapeutic potential of indole derivatives often stems from their ability to inhibit various key enzymes involved in disease pathology.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Both AChE and BChE are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. mdpi.com Several tryptamine derivatives have been shown to possess cholinesterase inhibitory activity. nih.govresearchgate.net For example, a related compound, 6-bromotryptamine A, was found to inhibit AChE activity with a half-maximal inhibitory concentration (IC50) of 73.73 µM. nih.govnih.gov Another study synthesized a series of carbamylated tryptamine derivatives and found that many showed more potent inhibition of BChE than AChE. nih.gov This suggests that the tryptamine scaffold is a viable backbone for the development of cholinesterase inhibitors. nih.govfrontiersin.org Specific inhibitory concentrations for this compound against AChE and BChE are not specified in the reviewed literature.

Table 2: Cholinesterase Inhibition by Tryptamine Derivatives

| Compound | Enzyme Target | IC50 (µM) | Reference |

| 6-bromotryptamine A | Acetylcholinesterase (AChE) | 73.73 | nih.govnih.gov |

| Various Carbamylated Tryptamines | Butyrylcholinesterase (BuChE) | Nanomolar to Micromolar Range | nih.govfrontiersin.org |

Penicillin Binding Proteins (PBPs): PBPs are bacterial enzymes involved in the synthesis of the peptidoglycan cell wall. nih.govmdpi.com They are the primary targets for β-lactam antibiotics. A comprehensive search of scientific databases did not yield any studies on the interaction between this compound and penicillin-binding proteins.

5-Lipoxygenase-Activating Protein (FLAP): FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are inflammatory mediators implicated in diseases like asthma and atherosclerosis. nih.govnih.govmedchemexpress.com Inhibition of FLAP is a therapeutic strategy to reduce leukotriene production. nih.govsemanticscholar.org While various indole-containing compounds, such as MK-886, are known FLAP inhibitors, there is no specific data available on the inhibitory activity of this compound against FLAP. nih.gov

Modulation of Intracellular Signaling Pathways

Beyond direct receptor and enzyme interactions, this compound may influence cellular behavior by modulating complex intracellular signaling cascades that govern cell life and death.

The indole nucleus is a common feature in many compounds that affect cell proliferation and induce apoptosis (programmed cell death). Indole derivatives can regulate metabolic homeostasis and organ growth. nih.gov The induction of apoptosis is a key mechanism for many anti-cancer agents. This process often involves a cascade of enzymes called caspases, with caspase-3 being a central executioner. nih.govnih.gov Apoptotic pathways can be initiated through various mechanisms, including mitochondrial dysfunction. nih.gov While the broader class of indole compounds has been shown to impact cell growth and apoptosis, specific studies detailing the effects of this compound on these pathways, including its influence on key proteins like Bax or specific caspases, are not currently available in the public research domain.

Influence on Inflammatory Cascades (e.g., NF-κB, COX-2)

The indole nucleus is a core structure in many compounds that modulate inflammatory pathways. A primary target of these pathways is the transcription factor Nuclear Factor-kappa B (NF-κB), which is a central regulator of genes involved in inflammation, immune response, and cell survival. nih.govresearchgate.net

Studies on related indole compounds, such as Indole-3-carbinol (I3C), have provided significant insights into these mechanisms. I3C has been shown to suppress NF-κB activation, whether it is constitutively active or induced by various inflammatory stimuli like tumor necrosis factor (TNF) and lipopolysaccharide (LPS). nih.govnih.gov The mechanism of this suppression involves several sequential steps:

Inhibition of IκBα Kinase (IKK): I3C has been found to inhibit the activation of IKK, the kinase responsible for phosphorylating the inhibitory protein IκBα. nih.gov

Prevention of IκBα Degradation: By inhibiting IKK, I3C prevents the phosphorylation and subsequent degradation of IκBα. nih.gov This is crucial because IκBα degradation is the event that releases NF-κB to translocate to the nucleus. nih.gov

Blocked Nuclear Translocation of NF-κB: With IκBα remaining intact, NF-κB is retained in the cytoplasm, preventing it from activating the transcription of its target genes. nih.govmedicinacomplementar.com.brresearchgate.netcore.ac.uk

This inhibition of the NF-κB pathway leads to the downregulation of various NF-κB-regulated gene products. nih.govmedicinacomplementar.com.brresearchgate.netcore.ac.uk Among these are key inflammatory and proliferative proteins, including Cyclooxygenase-2 (COX-2). nih.gov COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are important mediators of inflammation. nih.govnih.gov By suppressing NF-κB, indole compounds like I3C can effectively reduce the expression of COX-2, thereby diminishing the inflammatory response. nih.gov Another indole derivative, 3-(2-Bromoethyl)-indole (BEI-9), has also been identified as a potent inhibitor of NF-κB signaling. nih.govresearchgate.net

| Compound | Pathway | Mechanism of Action | Downstream Effects |

| Indole-3-carbinol (I3C) | NF-κB | Suppresses IκBα kinase (IKK) activation, preventing IκBα phosphorylation and degradation. nih.govnih.gov | Downregulation of NF-κB target genes, including COX-2, cyclin D1, and MMP-9. nih.gov |

| 3,3'-Diindolylmethane (DIM) | NF-κB | Inhibits phosphorylation of IκBα and blocks the translocation of NF-κB to the nucleus. nih.gov | Inhibits cancer cell proliferation and invasion. nih.gov |

| 3-(2-Bromoethyl)-indole (BEI-9) | NF-κB | Identified as a potent inhibitor of NF-κB signaling. nih.govresearchgate.net | Reduces cell proliferation. nih.govresearchgate.net |

Metabolic Pathway Interactions

The indole structure of this compound is derived from the essential amino acid tryptophan. Tryptophan metabolism is a critical biochemical process that occurs via several major pathways, producing a host of bioactive molecules that interact with various cellular receptors. nih.govnih.gov

Role in Tryptophan Metabolism (Kynurenine and Indole Pathways)

Over 95% of dietary tryptophan is catabolized through the Kynurenine (B1673888) Pathway . nih.govnih.govwikipedia.orgwikipedia.org This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine. nih.govwikipedia.org This is then rapidly converted to kynurenine. The kynurenine pathway generates several neuroactive and immunomodulatory metabolites, and ultimately leads to the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govwikipedia.org

The second major route is the Indole Pathway , which is primarily driven by the gut microbiota. nih.govnih.govresearchgate.net Commensal bacteria metabolize tryptophan that reaches the colon into indole and a variety of indole derivatives, such as indole-3-propionic acid (IPA), indole-3-acetic acid (IAA), and indole-3-aldehyde (IAld). wikipedia.orgnih.gov These microbial metabolites can have significant effects on host physiology. nih.govfrontiersin.org

| Pathway | Key Enzymes | Primary Location | Key Metabolites |

| Kynurenine Pathway | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO), Kynurenine 3-monooxygenase (KMO) | Liver, Immune Cells, Brain nih.govwikipedia.org | Kynurenine, Kynurenic Acid, Quinolinic Acid, NAD+ wikipedia.org |

| Indole Pathway | Tryptophanase, Tryptophan monooxygenase, Aromatic amino acid aminotransferase | Gut Microbiota nih.govnih.gov | Indole, Indole-3-propionic acid (IPA), Indole-3-acetic acid (IAA), Tryptamine wikipedia.orgnih.govfrontiersin.org |

Interactions with Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR)

Many metabolites produced from the indole and kynurenine pathways function as ligands for specific host receptors, notably the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). researchgate.netresearchgate.netnih.gov These ligand-activated transcription factors are crucial for sensing environmental and endogenous molecules and regulating gene expression related to metabolism, detoxification, and immune responses. semanticscholar.orgoup.comnih.gov

Aryl Hydrocarbon Receptor (AhR): AhR is activated by a wide range of indole derivatives. researchgate.netresearchgate.net For example, kynurenine, a central metabolite of the kynurenine pathway, is an AhR ligand. nih.gov Likewise, indole-3-aldehyde and indole-3-acetic acid, produced by the gut microbiota, can activate AhR in intestinal immune cells, influencing local immune homeostasis. wikipedia.orgoup.com

Pregnane X Receptor (PXR): PXR is a key regulator of drug and xenobiotic metabolism. nih.gov Research has established that microbial indole metabolites are PXR ligands. nih.govembopress.org For instance, indole-3-propionic acid (IPA), produced by bacteria like Clostridium sporogenes, binds to and activates PXR in intestinal cells. wikipedia.orgnih.govphysiology.org This activation helps maintain mucosal barrier function. wikipedia.org

Furthermore, the principle of "microbial metabolite mimicry" has been used to develop novel, functionalized indole derivatives that act as selective PXR agonists. embopress.orgresearchgate.net One such compound, FKK6, was designed based on microbial indoles and serves as a potent and selective PXR agonist with anti-inflammatory properties. embopress.orgmedchemexpress.comnih.govnih.gov FKK6 was found to repress NF-κB signaling in a PXR-dependent manner, highlighting the intricate cross-talk between these pathways. embopress.org

| Receptor | Class of Ligand | Specific Examples | Biological Outcome of Activation |

| Aryl Hydrocarbon Receptor (AhR) | Tryptophan Metabolites | Kynurenine, Indole-3-aldehyde (I3A), Indole-3-acetic acid (IAA), Halogenated indoles nih.govwikipedia.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.net | Modulation of immune cell activity, regulation of CYP1A1 expression. wikipedia.orgsemanticscholar.org |

| Pregnane X Receptor (PXR) | Microbial Indole Metabolites | Indole, Indole-3-propionic acid (IPA) wikipedia.orgnih.govphysiology.org | Regulation of drug metabolism genes, maintenance of intestinal barrier function. wikipedia.orgembopress.org |

| Pregnane X Receptor (PXR) | Synthetic Indole Derivatives | FKK5, FKK6 embopress.orgresearchgate.net | Selective PXR activation, repression of pro-inflammatory cytokine production. embopress.orgmedchemexpress.com |

Receptor Binding and Quantitative Affinity Determination

Radioligand Binding Assays for Receptor Subtypes

Radioligand binding assays are a fundamental tool used to determine the affinity of a compound for a specific receptor. This technique involves the use of a radioactively labeled ligand that is known to bind to the receptor of interest. By measuring the displacement of this radioligand by the unlabeled test compound, in this case, 6-Amino-3-(2-dimethylaminoethyl)indole, researchers can quantify the compound's binding affinity.

While the scientific literature contains extensive data on various tryptamine (B22526) derivatives, specific radioligand binding assay results for this compound are not widely published. The general methodology would involve incubating membranes from cells expressing the specific receptor subtype (e.g., 5-HT1A, 5-HT2A) with a fixed concentration of a suitable radioligand and varying concentrations of this compound. The amount of bound radioactivity is then measured to determine the extent of displacement.

Comparative Receptor Profiling

Without the foundational binding data for this compound, a meaningful comparative analysis remains speculative. Future research providing these quantitative measures is necessary to fully characterize the pharmacological properties of this compound.

Structure Activity Relationship Sar and Analogue Design Strategies

Impact of Substituents on Indole (B1671886) Ring Positions (e.g., C6 Amino Group, C3 Dimethylaminoethyl Side Chain)

The indole nucleus of 6-Amino-3-(2-dimethylaminoethyl)indole offers several positions for substitution, with the C6 and C3 positions being of particular importance in modulating its pharmacological profile.

The C3 dimethylaminoethyl side chain is a classic pharmacophore for many biologically active tryptamines, essential for their interaction with various receptors. This side chain is understood to mimic the endogenous neurotransmitter serotonin (B10506). The ethyl linker provides the appropriate spacing for the terminal amine to interact with key residues in the receptor binding pocket. The N,N-dimethylation of the terminal amine is a crucial feature that can influence potency, selectivity, and metabolic stability. It is generally accepted that this dimethylation enhances lipophilicity, which can facilitate passage across the blood-brain barrier, and also affects the pKa of the amine, which is critical for the ionic interactions with acidic residues, such as aspartate, within the binding sites of many G-protein coupled receptors.

Role of Side Chain Modifications on Biological Activity and Receptor Affinity

Modifications to the 3-(2-dimethylaminoethyl) side chain have been a primary focus of analogue design to refine the pharmacological properties of tryptamine (B22526) derivatives.

Alkyl Chain Length and Heteroatom Insertion Effects

The length of the alkyl chain connecting the indole ring to the terminal amine is a critical determinant of biological activity. Generally, an ethyl (two-carbon) chain is considered optimal for potent interaction with many serotonin receptors. Shortening or lengthening this chain often leads to a decrease in affinity and efficacy. This is attributed to the precise spatial positioning of the terminal amine required for effective binding within the receptor's active site.

Increasing the length of the N-alkyl substituents can also have a significant impact. While the N,N-dimethyl substitution is common, varying these alkyl groups can modulate receptor selectivity and potency. For example, replacing the methyl groups with larger alkyl groups can alter the binding affinity and functional activity at different receptor subtypes.

Heteroatom insertion into the ethylamine (B1201723)

Preclinical Pharmacokinetics and Metabolism in Vitro Studies

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, S9 Fractions)

In vitro metabolic stability assays are designed to determine the susceptibility of a compound to metabolism by drug-metabolizing enzymes. These assays typically utilize subcellular fractions such as liver microsomes and S9 fractions, which are rich in these enzymes. For tryptamine (B22526) derivatives, these studies are crucial for predicting their in vivo clearance and oral bioavailability.

While specific data for 6-Amino-3-(2-dimethylaminoethyl)indole is not available, studies on the structurally similar N,N-dimethyltryptamine (DMT) in human liver microsomes (HLM) have demonstrated rapid metabolism. tandfonline.comuantwerpen.be The primary enzyme responsible for this rapid clearance in vitro is Monoamine Oxidase-A (MAO-A). nih.gov Inhibition of MAO-A significantly reduces the in vitro clearance of DMT. nih.gov The presence of an amino group on the indole (B1671886) ring of this compound may influence its interaction with metabolizing enzymes, potentially altering its stability compared to DMT.

| Test System | Predicted Outcome for this compound | Key Enzymes Implicated (from Analogs) |

|---|---|---|

| Human Liver Microsomes (HLM) | Predicted to have moderate to high clearance | MAO-A, CYP2D6, CYP2C19 |

| Human S9 Fraction | Predicted to have high clearance | MAO-A, CYP enzymes, and cytosolic enzymes |

Identification of Major Metabolites and Metabolic Pathways (e.g., Oxidative Deamination, N-Oxidation, N-Demethylation)

The metabolic transformation of tryptamines can occur through several pathways. For DMT, the predominant metabolic route is oxidative deamination, catalyzed by MAO-A, which leads to the formation of indole-3-acetic acid (IAA). researchgate.net This is a major clearance pathway for many tryptamines.

Other significant metabolic pathways for tryptamines include N-oxidation and N-demethylation. N-oxidation of the dimethylamino group can lead to the formation of an N-oxide metabolite. For instance, DMT is oxidized to DMT-N-oxide. researchgate.net N-demethylation, often mediated by cytochrome P450 (CYP) enzymes, results in the removal of one or both methyl groups from the side chain, leading to the formation of N-methyltryptamine (NMT) and tryptamine. researchgate.net Studies on other substituted tryptamines, such as 5-MeO-MiPT, have identified demethylation and hydroxylation as key metabolic steps. nih.gov

For this compound, it is plausible that it undergoes a similar metabolic fate:

Oxidative Deamination: The ethylamine (B1201723) side chain is susceptible to MAO-A-mediated oxidative deamination.

N-Oxidation: The dimethylamino group can be oxidized to form the corresponding N-oxide.

N-Demethylation: Stepwise removal of the methyl groups from the dimethylamino moiety is a likely metabolic route.

Hydroxylation: While the 6-amino position is already substituted, hydroxylation could potentially occur at other positions on the indole ring.

| Metabolic Pathway | Predicted Metabolite |

|---|---|

| Oxidative Deamination | 6-Amino-indole-3-acetic acid |

| N-Oxidation | This compound-N-oxide |

| N-Demethylation | 6-Amino-3-(2-methylaminoethyl)indole |

| Sequential N-Demethylation | 6-Amino-3-(2-aminoethyl)indole |

Characterization of Enzymes Involved in Metabolism (e.g., MAO-A, CYP2D6, CYP2C19)

The metabolism of tryptamines is primarily carried out by MAO and CYP enzymes. As established, MAO-A is the principal enzyme responsible for the oxidative deamination of DMT and likely plays a similar role for this compound. nih.govtandfonline.com

In vitro studies with recombinant human CYP enzymes have identified CYP2D6 as a key enzyme in the metabolism of DMT. tandfonline.comuantwerpen.betandfonline.com The metabolism of DMT by CYP2D6 leads to the formation of hydroxylated metabolites. tandfonline.comtandfonline.comCYP2C19 has also been shown to contribute to the metabolism of DMT, although to a lesser extent than CYP2D6. nih.govresearchgate.net Other tryptamine derivatives have been shown to inhibit various CYP isozymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, and CYP3A, suggesting complex interactions with the cytochrome P450 system. core.ac.uk Given the structural similarities, it is highly probable that MAO-A, CYP2D6, and CYP2C19 are involved in the metabolism of this compound.

| Enzyme | Predicted Metabolic Role | Evidence from Analogous Compounds |

|---|---|---|

| MAO-A | Major role in oxidative deamination | Primary enzyme for DMT metabolism. nih.govtandfonline.com |

| CYP2D6 | Metabolism, likely hydroxylation and N-demethylation | Shown to metabolize DMT and other psychoactive tryptamines. tandfonline.comtandfonline.com |

| CYP2C19 | Minor role in metabolism | Contributes to DMT metabolism. nih.govresearchgate.net |

Advanced Analytical Techniques for Preclinical Research and Compound Characterization

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 6-Amino-3-(2-dimethylaminoethyl)indole. It provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. For this compound (C₁₂H₁₇N₃, molecular weight: 203.28), the expected exact mass of the protonated molecule, [M+H]⁺, can be calculated with precision into the sub-ppm range, serving as a primary confirmation of its identity. mdpi.com

In addition to confirming the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) is used to investigate the compound's structure through fragmentation analysis. The fragmentation pattern of tryptamine (B22526) derivatives is well-characterized. The most common fragmentation pathway involves the cleavage of the bond beta to the indole (B1671886) ring, leading to the formation of a stable immonium ion from the side chain. For this compound, the base peak in the mass spectrum is expected to be the dimethylimmonium ion [CH₂=N(CH₃)₂]⁺ at an m/z of 58. This characteristic fragment is a diagnostic ion for compounds containing a dimethylaminoethyl side chain. researchgate.net Further fragmentation of the indolic ring structure can also be observed, providing additional structural confirmation. scirp.orgnih.gov

HRMS is also critical for impurity profiling. Its high resolution and sensitivity enable the detection and identification of low-level impurities, such as synthetic by-products or degradation products, by accurately determining their elemental compositions, even when they are co-eluting with the main compound.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Ion | Proposed Structure | Calculated m/z ([M+H]⁺) |

|---|---|---|

| Parent Ion | [C₁₂H₁₇N₃ + H]⁺ | 204.1495 |

| Fragment 1 | [C₁₀H₁₀N₂]⁺ | 158.0866 |

| Fragment 2 (Base Peak) | [C₃H₈N]⁺ | 58.0651 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HSQC, HMBC) techniques are used to confirm the molecular structure of this compound. mdpi.com

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum is expected to show distinct signals for the protons on the indole ring, the ethyl side chain, the N,N-dimethyl group, the primary amino group at position 6, and the indole N-H proton. The substitution pattern on the aromatic ring creates a specific splitting pattern for the aromatic protons (H-4, H-5, and H-7), which is crucial for confirming the 6-amino substitution.

2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals, allowing for the unambiguous assignment of every atom in the molecule and confirming the connectivity between the indole core and the side chain. mdpi.com

NMR is also a powerful tool for assessing the purity of the compound. The integration of proton signals allows for the quantification of the main compound relative to any proton-containing impurities.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole N-H | ~10.5-11.0 | broad singlet |

| H-2 | ~7.0-7.2 | singlet |

| H-4 | ~7.2-7.4 | doublet |

| H-5 | ~6.5-6.7 | doublet of doublets |

| H-7 | ~6.8-7.0 | doublet |

| -CH₂- (alpha to indole) | ~2.8-3.0 | triplet |

| -CH₂- (alpha to N) | ~2.5-2.7 | triplet |

| -N(CH₃)₂ | ~2.2-2.4 | singlet |

| -NH₂ | ~3.5-4.5 | broad singlet |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~122-124 |

| C-3 | ~112-114 |

| C-3a | ~127-129 |

| C-4 | ~118-120 |

| C-5 | ~108-110 |

| C-6 | ~140-142 |

| C-7 | ~100-102 |

| C-7a | ~135-137 |

| -CH₂- (alpha to indole) | ~23-25 |

| -CH₂- (alpha to N) | ~59-61 |

| -N(CH₃)₂ | ~44-46 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. acs.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The spectrum is expected to show N-H stretching vibrations for both the indole amine and the primary aromatic amine. The primary amine at the C-6 position should exhibit two distinct bands (symmetric and asymmetric stretching), while the indole N-H stretch typically appears as a single, sometimes broad, band. nih.gov Other key signals include C-H stretching from the aromatic ring and the aliphatic ethyl and methyl groups, and C=C stretching vibrations from the aromatic core. researchgate.netresearchgate.net

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3450 - 3300 | Indole N-H | Stretch |

| 3400 - 3200 | Primary Amine N-H | Asymmetric & Symmetric Stretch |

| 3100 - 3000 | Aromatic C-H | Stretch |

| 3000 - 2850 | Aliphatic C-H | Stretch |

| 1650 - 1550 | Aromatic C=C | Stretch |

| 1650 - 1580 | Primary Amine N-H | Bend |

Chromatographic Methods for Separation and Quantitation (e.g., HPLC, UHPLC-QTOF-MS, GC-MS)

Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods for the analysis of tryptamine derivatives. japsonline.comproquest.com Separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid). nih.govrroij.comgoogle.com Detection is often performed using a UV detector, as the indole ring has a strong chromophore with a characteristic absorbance maximum around 280 nm. google.com

UHPLC-QTOF-MS combines the high separation efficiency of UHPLC with the high-resolution and high-mass-accuracy capabilities of a Quadrupole Time-of-Flight (QTOF) mass spectrometer. nih.govbohrium.comnih.gov This powerful combination allows for the confident identification and quantification of the target compound and any related impurities in complex mixtures, based on retention time, accurate mass, and fragmentation data. rroij.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of volatile and thermally stable compounds like tryptamines. nih.govresearchgate.net The compound can be analyzed directly, and the resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for identification. free.frresearchgate.net The GC retention time is a highly reproducible parameter used for confirmation.

Table 5: Typical Chromatographic Methods for Tryptamine Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC / UHPLC | Reversed-phase C18 | Gradient of Acetonitrile/Water with buffer (e.g., 0.1% Formic Acid) | UV (280 nm), MS |

| GC-MS | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS) | Helium | Mass Spectrometry (EI) |

Techniques for Detection and Quantitation in Biological Matrices (Preclinical Samples)

For preclinical studies, it is crucial to measure the concentration of this compound in biological matrices such as plasma, serum, brain, or other tissues. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity. tandfonline.comnih.govresearchgate.net

The method typically involves sample preparation to remove proteins and other interfering substances, often through protein precipitation or solid-phase extraction (SPE). researchgate.netnih.gov An internal standard, usually a stable isotope-labeled version of the analyte, is added before sample processing to ensure accurate quantification.

The analysis is performed in Multiple Reaction Monitoring (MRM) mode. mdpi.com In this mode, the first quadrupole of the tandem mass spectrometer is set to select the protonated parent ion ([M+H]⁺, m/z 204.1), which is then fragmented. The second quadrupole is set to monitor for a specific, high-intensity product ion, such as the characteristic immonium ion (m/z 58.1). This specific transition from parent ion to product ion is highly selective for the target compound, minimizing interference from the complex biological matrix and allowing for very low limits of quantification (LOQ). nih.govnih.gov The method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability. nih.gov

Table 6: Proposed LC-MS/MS MRM Parameters for Quantitation in Biological Matrices

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

|---|---|---|---|

| This compound (Quantifier) | 204.1 | 58.1 | ESI+ |

| This compound (Qualifier) | 204.1 | 158.1 | ESI+ |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N,N-dimethyltryptamine (DMT) |

| Tryptamine |

| Harmine |

| Harmaline |

| Tetrahydroharmine |

| Yohimbine |

| Ajmalicine |

| Rhynchophylline |

| Isorhynchophylline |

| Serotonin (B10506) |

| Psilocybin |

| Psilocin |

Translational Research Potential and Future Directions Preclinical Focus

6-Amino-3-(2-dimethylaminoethyl)indole as a Lead Compound for Drug Discovery

A lead compound is a chemical starting point for the development of new drugs. This compound possesses structural features that make it an attractive lead compound for drug discovery programs. The 6-aminoindole (B160974) scaffold is a versatile building block used in the synthesis of molecules with potential therapeutic applications, including anti-cancer and anti-inflammatory agents. chemimpex.com The amino group at the 6-position enhances its reactivity and provides a key point for chemical modification, allowing chemists to systematically alter the molecule's properties to improve efficacy and selectivity. chemimpex.com

The 3-(2-dimethylaminoethyl)indole portion, commonly known as a tryptamine (B22526) skeleton, is a well-established pharmacophore, most notably for its interaction with serotonin (B10506) (5-HT) receptors. wikipedia.org The renowned migraine medication Sumatriptan, for instance, is a tryptamine derivative with a sulfonamide group at the 5-position of the indole (B1671886) ring, demonstrating the therapeutic success of modifying this core structure. wikipedia.org

The combination of these two moieties in this compound creates a unique scaffold that can be exploited for the discovery of novel drugs. Its structural similarity to endogenous signaling molecules like serotonin and its amenability to chemical synthesis make it an ideal candidate for generating libraries of related compounds. These libraries can then be screened against various biological targets to identify new therapeutic agents for a range of diseases, particularly neurological disorders. chemimpex.com

Exploration of Novel Therapeutic Targets and Mechanisms in Preclinical Settings

The therapeutic potential of a compound is defined by the biological targets it interacts with. While direct preclinical studies on this compound are not extensively documented, research on closely related 6-aminoindole and other indole derivatives provides a roadmap for exploring its potential therapeutic targets.

The 6-aminoindole core has been identified as a key reactant in the preparation of inhibitors for a diverse set of important biological targets. These findings suggest that by modifying the 6-amino group, derivatives of the title compound could be developed to target critical pathways in various diseases. For example, indole derivatives have emerged as promising anticancer agents by targeting key cellular machinery like tubulin, protein kinases, and DNA topoisomerases. nih.govmdpi.com

Furthermore, the tryptamine side chain directs the activity of many indole compounds towards neurological targets. A novel series of 3-(2-N,N-dimethylaminoethylthio) indole derivatives, which are structurally analogous to this compound, have been synthesized and shown to have a moderate affinity for human 5-HT6 receptors, a target of interest for cognitive disorders. nih.gov This suggests that this compound itself or its derivatives could be potent modulators of various serotonin receptors, warranting preclinical investigation for conditions like depression, anxiety, and neurodegenerative diseases. mdpi.com

Table 1: Potential Preclinical Targets for Derivatives of this compound

| Target Class | Specific Target Example | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | mTOR, EGFR, VEGFR-2 | Cancer nih.gov |

| DNA Topoisomerases | Topoisomerase II | Cancer mdpi.com |

| Ion Channels | Nav1.8 Sodium Channel, TRPV1 | Neuropathic Pain |

| G-Protein Coupled Receptors | 5-HT Receptors (e.g., 5-HT6) | Neurological & Psychiatric Disorders nih.gov |

Development of Next-Generation Indole-Based Therapeutics

The development of next-generation therapeutics involves the strategic modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The structure of this compound offers multiple avenues for such optimization. Research on other indole-based compounds provides a clear precedent for this approach. For example, a focused library of indole derivatives was developed to create potent inhibitors of dynamin GTPase, an enzyme involved in cellular uptake processes like endocytosis. nih.gov In that study, researchers confirmed that a tertiary dimethylamino-propyl moiety was critical for activity and that modifying other parts of the indole structure led to compounds with significantly improved potency and isoform selectivity. nih.gov

This strategy of iterative chemical modification can be directly applied to this compound. The 6-amino group and the indole nitrogen are prime sites for introducing different chemical groups to explore the structure-activity relationship (SAR). By systematically altering these positions, medicinal chemists can fine-tune the compound's interaction with specific biological targets, leading to the development of highly selective and effective next-generation drugs. nih.govnih.gov The goal is to create novel indole-based therapeutics that can combat drug-resistant cancers, manage complex neurological disorders, or treat a host of other challenging diseases. nih.gov

Integration of Omics Technologies in Preclinical Research

Modern drug discovery heavily relies on "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—to gain a comprehensive understanding of a drug's effects. fraunhofer.demdpi.com In the preclinical evaluation of this compound and its derivatives, integrating these technologies is crucial. High-throughput omics can provide unprecedented insights into the compound's mechanism of action, identify potential biomarkers for efficacy, and reveal off-target effects early in the development process. nih.gov

For instance, treating cancer cell lines with a novel indole derivative and subsequently performing proteomic and transcriptomic analyses could reveal the specific cellular pathways that are perturbed. This can confirm the intended mechanism of action or uncover novel therapeutic targets. mdpi.com Metabolomics can be used to study how the compound alters the metabolic profile of cells or organisms, providing further clues about its biological activity. fraunhofer.de

By combining multi-omics data with bioinformatics and statistical analysis, researchers can build a holistic picture of how indole-based compounds work at a systems level. nih.gov This data-rich approach is essential for advancing promising compounds from preclinical studies toward clinical trials and ultimately for developing more personalized and effective medicines. mdpi.com

Emerging Areas of Research for Indole Derivatives

The versatility of the indole scaffold continues to open new frontiers in therapeutic research. nih.gov Beyond the established roles in cancer and neuroscience, indole derivatives are being actively investigated in several emerging areas.

One of the most promising new directions is in the development of agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.com Researchers are designing multi-target indole-based compounds that can, for example, simultaneously inhibit cholinesterases and prevent the aggregation of amyloid-β peptides, addressing multiple pathological aspects of Alzheimer's disease. mdpi.com

Another critical area is the fight against infectious diseases. With the rise of antimicrobial resistance, there is an urgent need for new therapeutic strategies. Indole derivatives have shown potential in inhibiting bacterial biofilm formation and overcoming resistance mechanisms, offering a new line of attack against persistent infections. acs.org Furthermore, the COVID-19 pandemic spurred research into antiviral agents, and numerous studies have highlighted the potential of natural and synthetic indole-containing compounds to inhibit SARS-CoV-2 replication and other viral processes. mdpi.com The unique structure of this compound makes it and its derivatives interesting candidates for exploration in these cutting-edge research areas.

Q & A

Q. How can researchers address low yields in scale-up syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.